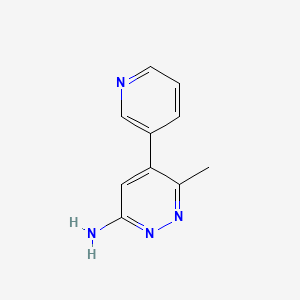

6-Methyl-5-(3-pyridyl)pyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N4 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

6-methyl-5-pyridin-3-ylpyridazin-3-amine |

InChI |

InChI=1S/C10H10N4/c1-7-9(5-10(11)14-13-7)8-3-2-4-12-6-8/h2-6H,1H3,(H2,11,14) |

InChI Key |

AZBHWXZRNNGXSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(C=C1C2=CN=CC=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine

A retrosynthetic analysis of the target molecule, this compound, suggests several plausible disconnection pathways. The primary C-C bond disconnection can be envisioned between the pyridazine (B1198779) C5 carbon and the pyridyl C3 carbon. This disconnection points towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, as a key final step. This would involve the coupling of a 5-halo-6-methylpyridazin-3-amine derivative with a suitable pyridine-3-boronic acid or organostannane reagent.

Alternatively, a more fundamental disconnection of the pyridazine ring itself leads back to a 1,4-dicarbonyl precursor and hydrazine (B178648) or a hydrazine equivalent. This classical approach would involve the condensation of a suitably substituted 1,4-dicarbonyl compound, which already contains the 3-pyridyl moiety, with a source of the N-N bond to form the heterocyclic core. The amino group at the C3 position could be introduced either directly from the choice of the nitrogen-containing reagent or through subsequent functional group interconversion of a pyridazinone intermediate.

Classical Synthetic Approaches for Pyridazine Core Construction

The formation of the pyridazine ring is a well-established area of heterocyclic chemistry, with several classical methods available for its construction. These methods typically rely on the condensation and cyclization of acyclic precursors.

Condensation Reactions in Pyridazine Synthesis

The most common and direct method for the synthesis of the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate (B1144303). nih.govnih.gov This reaction proceeds through the formation of a dihydropyridazine (B8628806) intermediate, which is subsequently oxidized to the aromatic pyridazine. The versatility of this method lies in the accessibility of various substituted 1,4-dicarbonyl compounds, allowing for the introduction of different substituents onto the pyridazine ring.

For the synthesis of aminopyridazines, a variation of this approach involves the use of α,β-unsaturated nitriles and hydrazones. For instance, the three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate provides a direct route to 3-amino-5-arylpyridazine-4-carbonitriles. researchgate.net In this reaction, the arylglyoxal first reacts with hydrazine to form a hydrazone, which then undergoes a Michael addition with malononitrile, followed by cyclization and aromatization to yield the substituted aminopyridazine. researchgate.net

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |

| Arylglyoxal | Malononitrile | Hydrazine hydrate | 3-Amino-5-arylpyridazine-4-carbonitrile | researchgate.net |

| 1,4-Diketone | Hydrazine hydrate | Dihydropyridazine (intermediate) | nih.govnih.gov |

Cyclization Strategies for Pyridazinone Formation

Pyridazinones are key intermediates in the synthesis of various pyridazine derivatives, including aminopyridazines. They can be readily prepared through the cyclization of γ-keto acids with hydrazine. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the pyridazinone ring.

Recent synthetic strategies have focused on developing more efficient and versatile methods for pyridazinone synthesis. One such approach involves a one-pot multistep reaction starting from para-substituted acetophenones and glyoxylic acid, followed by ring closure with hydrazine hydrate to afford 6-arylpyridazin-3(2H)-ones. organic-chemistry.org These pyridazinone scaffolds can then be further functionalized. For example, the hydroxyl group of the pyridazinone can be converted to a leaving group, such as a chloride, which can then be displaced by an amino group to furnish the corresponding aminopyridazine.

| Precursor | Reagent | Product | Ref. |

| γ-Keto acid | Hydrazine | Pyridazinone | |

| Substituted Acetophenone, Glyoxylic acid | Hydrazine hydrate | 6-Arylpyridazin-3(2H)-one | organic-chemistry.org |

Palladium-Catalyzed Cross-Coupling Reactions in Pyridazine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the efficient formation of carbon-carbon bonds. These methods are particularly useful for the functionalization of heterocyclic cores, including pyridazines.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a powerful method for the synthesis of biaryl and heteroaryl compounds. nih.govnih.gov This reaction is widely used for the functionalization of pyridazines due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large number of boronic acids. nih.gov

In the context of synthesizing this compound, a key step would be the Suzuki-Miyaura coupling of a 5-halo-6-methylpyridazin-3-amine with 3-pyridylboronic acid. The reaction is typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable ligand, along with a base like sodium carbonate or potassium phosphate. nih.govnih.gov Microwave irradiation has also been shown to accelerate these coupling reactions, leading to shorter reaction times and improved yields. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Product | Ref. |

| 5-Halo-6-methylpyridazin-3-amine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | This compound | nih.govnih.gov |

| 6-Chloro-5-dialkylaminopyridazinone | Arylboronic acid | Pd-SPhos | 5-Dialkylamino-6-aryl-(2H)-pyridazin-3-one | nih.gov |

Stille Coupling Applications

The Stille coupling reaction provides an alternative palladium-catalyzed method for the formation of C-C bonds, utilizing an organotin reagent as the coupling partner. nih.govnrochemistry.comwikipedia.org While the toxicity of organotin compounds is a drawback, the Stille reaction offers the advantage of being tolerant to a wide variety of functional groups and is often less sensitive to steric hindrance compared to other coupling methods. nrochemistry.comthermofisher.com

For the synthesis of the target molecule, a 5-halo-6-methylpyridazin-3-amine could be coupled with a 3-(tributylstannyl)pyridine (B1335939) reagent. The reaction is catalyzed by a palladium(0) complex, often in the presence of a ligand and sometimes with additives like copper(I) iodide to enhance the reaction rate. harvard.edu The Stille coupling has been successfully applied to the synthesis of 5-substituted-6-phenyl-3(2H)-pyridazinones, demonstrating its utility in functionalizing the pyridazine core. nih.gov

| Substrate | Coupling Partner | Catalyst | Additive | Product | Ref. |

| 5-Halo-6-methylpyridazin-3-amine | 3-(Tributylstannyl)pyridine | Pd(PPh₃)₄ | CuI | This compound | nih.govharvard.edu |

| 5-Halo-6-phenyl-3(2H)-pyridazinone | Organostannane | Palladium catalyst | 5-Substituted-6-phenyl-3(2H)-pyridazinone | nih.gov |

Derivatization Strategies at Key Positions of the Pyridazine Core

Substitution Reactions on the Pyridazine Ring

The pyridazine ring's inherent π-deficient character makes it generally unreactive toward electrophilic substitution but highly activated for nucleophilic substitution reactions. researchgate.net This reactivity is exploited in synthetic pathways where leaving groups, such as halogens, are displaced by nucleophiles. Halogenated pyridazines are therefore key intermediates in the synthesis of substituted derivatives. wur.nl

One of the most powerful methods for C-C bond formation on the pyridazine ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the introduction of aryl or heteroaryl groups, such as the 3-pyridyl moiety, by coupling a halopyridazine with an appropriate boronic acid or ester. mdpi.com For instance, a chloro- or iodopyridazine can be effectively coupled with pyridine-3-boronic acid. The choice of catalyst, ligand, and base is critical for achieving high efficiency and yield in these transformations.

Nucleophilic substitution is also employed for introducing other functionalities. The displacement of a halogen atom by an alkoxide, for example, is a documented transformation on the pyridazine ring. acs.org This highlights the versatility of halopyridazines as synthons for a wide range of derivatives.

Introduction of Amine and Pyridyl Moieties

The synthesis of this compound requires the specific introduction of both an amine group at the C3 position and a pyridyl group at the C5 position.

Pyridyl Moiety Introduction: As mentioned, the Suzuki-Miyaura cross-coupling is a primary method for installing the 5-(3-pyridyl) group. The synthesis would typically start from a dihalopyridazine, such as 3,5-dichloro-6-methylpyridazine. A selective, regiocontrolled Suzuki coupling at the C5 position with pyridine-3-boronic acid would yield 3-chloro-6-methyl-5-(3-pyridyl)pyridazine. The selectivity of this reaction can often be controlled by the differential reactivity of the halogenated positions or by careful selection of reaction conditions.

Amine Moiety Introduction: The amine group at the C3 position is commonly introduced via nucleophilic aromatic substitution (SNAr). Following the Suzuki coupling, the remaining chlorine atom at the C3 position in 3-chloro-6-methyl-5-(3-pyridyl)pyridazine can be displaced by an amine source. This can be achieved using ammonia (B1221849), an ammonia equivalent, or a protected amine, often under elevated temperatures. mdpi.comwur.nl The enhanced basicity of 3-aminopyridazines is a known characteristic of this class of compounds. nih.gov

Alternatively, modern synthetic methods provide more direct access to the 6-aryl-pyridazin-3-amine scaffold. An inverse-electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines has been shown to be a highly regioselective and high-yielding route to this core structure under neutral, metal-free conditions. organic-chemistry.orgorganic-chemistry.org This approach constructs the substituted pyridazine ring with the amine group already in place.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for the efficient and scalable synthesis of pyridazine derivatives. researchgate.net Key parameters that are frequently fine-tuned include temperature, solvent, catalyst system, and reactant stoichiometry.

For the crucial Suzuki-Miyaura coupling step, optimization involves screening various palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, bases (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃), and solvent systems (e.g., dioxane/water, toluene, DMF). The goal is to maximize the yield of the desired coupled product while minimizing side reactions such as dehalogenation or homocoupling of the boronic acid.

In the subsequent amination step via SNAr, temperature and solvent are critical variables. The reaction often requires heating to overcome the activation energy for the substitution. The choice of solvent can influence reaction rates and solubility of the reagents. For the aza-Diels-Alder approach, studies have shown that reaction temperature can significantly affect product selectivity and yield. organic-chemistry.org

A hypothetical optimization study for the amination of a chloropyridazine intermediate is presented below.

| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aq. Ammonia | Dioxane | 100 | 24 | 45 |

| 2 | Aq. Ammonia | NMP | 120 | 18 | 65 |

| 3 | NaNH₂ | Toluene | 80 | 12 | 78 |

| 4 | Benzophenone imine / Pd-catalyst | Toluene | 110 | 8 | 92 |

| 5 | Aq. Ammonia | Ethanol | 150 (Microwave) | 0.5 | 85 |

This systematic approach to optimizing reaction conditions ensures that synthetic routes are not only chemically effective but also practical and efficient for producing the target compound in high purity and yield.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of a compound in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Methyl-5-(3-pyridyl)pyridazin-3-amine, a full suite of NMR experiments would be necessary for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the amino group protons, and the aromatic protons on both the pyridazine (B1198779) and pyridine (B92270) rings. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of the protons. For instance, the methyl protons would likely appear as a singlet in the upfield region, while the aromatic protons would exhibit complex splitting patterns in the downfield region. In related pyridazine structures, aromatic protons typically resonate between δ 7.0 and 9.0 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the heterocyclic rings would be indicative of their electronic environment, influenced by the nitrogen atoms and the various substituents.

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to definitively connect the proton and carbon skeletons of the molecule, confirming the substitution pattern on both the pyridazine and pyridine rings.

Hypothetical ¹H NMR Data Table

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.5 | s | - |

| NH₂ | ~5.0-6.0 | br s | - |

| Pyridazine-H | ~7.0-7.5 | d | ~9.0 |

| Pyridine-H | ~7.5-8.8 | m | - |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR Spectroscopy: The IR spectrum would provide evidence for the presence of key functional groups. Characteristic vibrational frequencies (cm⁻¹) would be expected for the N-H stretching of the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the methyl and aromatic groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ range). liberty.edu

UV-Vis Spectroscopy: The UV-Vis spectrum, recorded in a suitable solvent, would show absorption maxima (λ_max) corresponding to the electronic transitions within the molecule. The π → π* and n → π* transitions of the conjugated pyridazine and pyridine ring systems would be expected to produce strong absorptions in the UV region. The position and intensity of these absorptions are sensitive to the substitution pattern and the solvent polarity. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry would be used to determine the exact molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation pattern.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺), allowing for the determination of the elemental composition.

Fragmentation Pattern: Under electron ionization (EI), the molecule would be expected to fragment in a characteristic manner. The fragmentation pattern would reveal stable fragments, providing further confirmation of the molecular structure. Common fragmentation pathways for related heterocyclic compounds involve the loss of small molecules or radicals from the parent structure. researchgate.net

X-ray Crystallographic Analysis of this compound and Derivatives

While no crystal structure for this compound is currently available in the Cambridge Structural Database (CSD), X-ray crystallography would provide the most definitive structural information if suitable single crystals could be obtained.

Determination of Molecular Geometry and Bond Parameters

A single-crystal X-ray diffraction study would yield precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This data would provide an unambiguous confirmation of the connectivity and the three-dimensional shape of the molecule in the solid state. For example, the planarity of the pyridazine and pyridine rings and the dihedral angle between them would be precisely determined. In similar structures of substituted pyridazines, the pyridazine ring is generally found to be planar. researchgate.net

Analysis of Intermolecular Interactions in the Crystalline State

The crystal structure would also reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. The amino group is a potential hydrogen bond donor, and the nitrogen atoms of the pyridazine and pyridine rings are potential hydrogen bond acceptors. These interactions play a crucial role in the supramolecular assembly of the compound.

Tautomeric Equilibria and Isomeric Forms of Pyridazin-3-amine Structures

The pyridazin-3-amine moiety of this compound can theoretically exist in two primary tautomeric forms: the amino and the imino forms. This phenomenon, known as amino-imino tautomerism, involves the migration of a proton between the exocyclic nitrogen atom and a ring nitrogen atom.

The two principal tautomers are:

Amino tautomer: this compound

Imino tautomer: 6-Methyl-5-(3-pyridyl)-1,6-dihydropyridazin-3-imine

While direct experimental studies on the tautomeric equilibrium of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on analogous 3-aminopyridazine (B1208633) and aminopyridine systems. In many related heterocyclic compounds, the amino form is the predominantly stable tautomer under normal conditions. For instance, studies on 2-amino-5-methylpyridine (B29535) have shown the existence of a photoinduced reversible amino-imino tautomerism, indicating that while the amino form is the ground state, the imino form can be accessed. nih.gov The tautomeric nature of pyridazines is recognized as a source of structural diversity. blumberginstitute.org

The equilibrium between the amino and imino forms can be influenced by several factors, including the electronic nature of substituents, the solvent polarity, and the potential for intra- and intermolecular hydrogen bonding. Computational studies on related systems can provide quantitative estimates of the relative stabilities of these tautomers.

Table 1: Potential Tautomeric Forms of this compound

| Tautomeric Form | Chemical Name | Key Structural Feature |

| Amino | This compound | Exocyclic -NH2 group |

| Imino | 6-Methyl-5-(3-pyridyl)-1,6-dihydropyridazin-3-imine | Endocyclic -NH- group |

This table presents the theoretically possible tautomers. The predominant form in solution is typically the amino tautomer based on studies of analogous compounds.

Computational and Theoretical Investigations of Molecular Properties

Molecular Dynamics Simulations

Ligand-Protein Interaction Dynamics (General Principles)

The biological activity of a molecule like 6-Methyl-5-(3-pyridyl)pyridazin-3-amine is fundamentally governed by its interactions with protein targets. The pyridazine (B1198779) ring, a key feature of this compound, possesses unique physicochemical properties that dictate its interaction dynamics. nih.gov These properties include weak basicity, a significant dipole moment that can facilitate π-π stacking interactions, and a robust capacity for dual hydrogen bonding. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is instrumental in predicting the binding modes and affinities of ligands with biological macromolecules.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations can provide detailed insights into how this compound might bind to a specific protein target. The process involves placing the ligand in the active site of the protein and evaluating the different possible conformations. The stability of each conformation is assessed using a scoring function, which estimates the binding affinity (typically in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. plos.org For instance, in a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives, docking scores were used to identify the most potent compounds, with the best-performing compound exhibiting a docking score of -7.43 kcal/mol against the target protein. plos.org

Ligand-Target Interaction Profiling

Beyond predicting binding affinity, molecular docking provides a detailed profile of the interactions between the ligand and the amino acid residues in the protein's active site. This profiling is crucial for understanding the structural basis of binding and for guiding the optimization of the ligand's structure. For aminopyridazine derivatives, molecular docking has been used to interpret the mode of binding toward the GABA-A receptor target. dovepress.com Such studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for the ligand's activity. dovepress.com In a study on aminopyridine thiourea (B124793) derivatives, computational analysis revealed important interactions with the target enzyme through hydrophobic and π–π stacking forces. rsc.org

The table below illustrates the types of data that can be generated from a molecular docking study of a compound like this compound. The data presented is hypothetical and for illustrative purposes only.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Kinase X | -8.5 | LEU83, VAL91 | Hydrophobic |

| LYS103 | Hydrogen Bond | ||

| PHE152 | π-π Stacking | ||

| Receptor Y | -7.2 | ASP120 | Hydrogen Bond |

| TYR180 | π-π Stacking | ||

| ILE195 | Hydrophobic |

QSAR (Quantitative Structure-Activity Relationship) Modeling Methodologies

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. dovepress.comsemanticscholar.org

For aminopyridazine derivatives, QSAR models have been developed to predict their binding affinity to receptors like the GABA-A receptor. dovepress.com These models are typically built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as constitutional, geometrical, and physicochemical properties. dovepress.com

The process of QSAR modeling involves several steps:

Data Set Preparation: A series of compounds with known biological activities is selected. This dataset is usually divided into a training set for model development and a test set for model validation. dovepress.com

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and by predicting the activity of the compounds in the test set. dovepress.com

A study on aminopyridazine derivatives of γ-aminobutyric acid (GABA) utilized a descriptor-based QSAR model to explain the variance in GABA-A receptor antagonism. dovepress.com The validated training model was able to explain a significant portion of the variance in the biological activity of the studied compounds. dovepress.com

The following table provides examples of molecular descriptors that could be used in a QSAR study of this compound and related compounds.

| Descriptor Type | Descriptor Name | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-bond Acceptors | The number of hydrogen bond acceptor atoms in the molecule. | |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Molecular Volume | The volume occupied by the molecule. | |

| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

Investigation of Molecular Interactions and Biological Target Engagement

Structure-Activity Relationship (SAR) Studies of Pyridazine (B1198779) Derivatives

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. nih.govresearchgate.net SAR studies on analogous compounds help to elucidate the role of specific functional groups in determining the pharmacological profile.

The following table illustrates the impact of substituents on the biological activity of a series of hypothetical pyridazine derivatives, based on general principles observed in the literature.

| Compound ID | R1 (Position 6) | R2 (Position 5) | R3 (Position 3) | Observed Activity |

| A | -CH3 | -Phenyl | -NH2 | Moderate |

| B | -H | -Phenyl | -NH2 | Low |

| C | -CH3 | -Pyridyl | -NH-Ac | High |

| D | -CH3 | -Pyridyl | -NH2 | Potentially High |

This table is illustrative and based on general SAR principles for pyridazine derivatives.

The 6-methyl group in 6-Methyl-5-(3-pyridyl)pyridazin-3-amine can influence the molecule's activity in several ways. The presence of a methyl group can enhance binding to a biological target through hydrophobic interactions. In some pyridazinone derivatives, a methyl group has been shown to potentiate antiplatelet effects. sarpublication.com

The 5-(3-pyridyl) moiety introduces an additional aromatic system and a nitrogen atom capable of acting as a hydrogen bond acceptor. The pyridine (B92270) ring is a common feature in many biologically active compounds and is known for its diverse biological activities. nih.gov In studies on [6-(3-pyridyl)pyridazin-3-yl]amides, the 3-pyridyl group was found to be important for their insecticidal activity. nih.gov The relative orientation of the pyridyl and pyridazine rings can also be a critical determinant of biological activity.

Exploration of Potential Biological Targets and Pathways

Pyridazine derivatives have been reported to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.govresearchgate.net

The pyridazine scaffold is present in inhibitors of various enzymes. For example, certain heterocyclic-fused pyridazinones have been identified as inhibitors of phosphodiesterase-4 (PDE-4), an enzyme involved in inflammatory processes. sarpublication.com While there is no specific data on the inhibition of phosphodiesterases, tankyrases, or cholinesterases by this compound, its structural similarity to known enzyme inhibitors suggests that it could be investigated for such activities. The 3-amino group, for instance, is a common feature in many kinase inhibitors where it often forms key hydrogen bonds with the enzyme's hinge region.

Pyridazine-containing compounds have been investigated as ligands for various receptors. For example, derivatives of pyridopyridazines have been studied as histamine (B1213489) H3 receptor binders. mdpi.com The presence of the 3-pyridyl moiety in this compound could confer affinity for nicotinic acetylcholine (B1216132) receptors or other receptors where a pyridine ring is a key recognition element. However, without experimental data, any potential receptor binding activity remains speculative.

Recent studies have highlighted the role of pyridazine derivatives in modulating cell signaling pathways. A series of novel 3,6-disubstituted pyridazine derivatives were designed and evaluated as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, which is implicated in cancer cell survival and proliferation. nih.gov One compound from this series was shown to downregulate JNK1 gene expression and reduce the protein levels of its phosphorylated form and downstream targets. nih.gov Given that this compound shares the core pyridazine structure, it could potentially interact with components of the JNK pathway or other signaling cascades, although this would require experimental validation. The activation of the JNK pathway is known to support cancer cell survival, and its inhibition is a target for anticancer therapies. nih.gov

In Vitro Biological Activity Assessments in Model Systems

Comprehensive searches of scientific literature and chemical databases did not yield specific in vitro biological activity data for the compound this compound. While the broader class of pyridazine and pyridine-containing derivatives has been the subject of numerous studies for various therapeutic applications, including oncology and virology, research detailing the specific effects of this particular molecule in cell-based or biochemical assays is not publicly available at this time.

Cell-Based Assays for Target Engagement and Phenotypic Screening (e.g., growth inhibition in cancer cell lines, antiviral activity in cell cultures)

There is no specific information available in the public domain regarding the evaluation of this compound in cell-based assays. Studies detailing its effects on growth inhibition in cancer cell lines or its potential antiviral activity in cell cultures have not been reported in the reviewed literature. Research on related pyridazine derivatives has shown activity in various cell-based models. For instance, different substituted pyridazine and pyridazinone derivatives have been synthesized and evaluated for their anti-inflammatory potential in lipopolysaccharide-induced RAW264.7 macrophage cells. nih.gov Similarly, certain pyrido[3,4-d]pyridazine (B3350088) derivatives have been assessed for their antibacterial, antifungal, and antimycobacterial activities. nih.gov However, these findings are not directly applicable to this compound.

Biochemical Assays for Enzyme Kinetics and Inhibition Mechanisms

No data from biochemical assays are available to characterize the enzyme kinetics or inhibition mechanisms of this compound. Studies that would elucidate its direct interaction with purified enzymes, determine inhibition constants (such as IC₅₀ or Kᵢ), or define its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) have not been published. For context, other novel pyridazine derivatives have been subjected to enzymatic assays, such as those targeting COX-1 and COX-2 enzymes to investigate their anti-inflammatory mechanisms. nih.gov Without similar studies on this compound, its enzymatic targets and inhibitory profile remain unknown.

Future Research Directions and Research Avenues

Design and Synthesis of Advanced Analogues with Tuned Molecular Recognition Properties

The pyridazine (B1198779) ring possesses distinct physicochemical characteristics, including weak basicity, a high dipole moment, and a robust capacity for dual hydrogen bonding, which are critical for drug-target interactions. nih.gov Future research should focus on designing and synthesizing advanced analogues of 6-Methyl-5-(3-pyridyl)pyridazin-3-amine to fine-tune these properties for enhanced molecular recognition.

Key strategies for analogue design include:

Modification of Substituents: The methyl and 3-pyridyl groups on the pyridazine core are prime sites for modification. Introducing different alkyl or aryl groups at the 6-position or altering the substitution pattern and electronic nature of the pyridine (B92270) ring can modulate the compound's lipophilicity, steric profile, and electronic properties. blumberginstitute.org

Bioisosteric Replacement: The amine group at the 3-position is a critical feature, as 3-aminopyridazine (B1208633) is a core element in several approved drugs. nih.gov Exploring bioisosteric replacements for this amine or for the pyridine ring could lead to analogues with improved metabolic stability or different binding interactions. For instance, replacing the pyridine with other heterocycles could alter the hydrogen bonding vectors and π-stacking capabilities of the molecule. nih.gov

Scaffold Hopping and Hybridization: A "scaffold hopping" approach could be employed, where the pyridazine core is expanded or hybridized with other pharmacophoric groups to create novel chemical entities. acs.orgrsc.org This strategy aims to combine the favorable properties of the pyridazine ring with those of other known active scaffolds to develop compounds with potentially synergistic or novel activities. rsc.org

The synthesis of these new analogues can be achieved through various established and emerging organic synthesis methodologies, such as condensation of 1,4-dicarbonyl compounds with hydrazines, inverse electron demand Diels-Alder reactions, and copper-catalyzed cyclizations. organic-chemistry.orgnih.gov

Exploration of Novel Biological Targets for Pyridazine Scaffolds

The pyridazine scaffold is a privileged structure found in numerous compounds with a wide array of biological activities, particularly as anticancer agents. researchgate.netnih.gov While the specific biological targets of this compound are not well-defined, its core structure suggests potential for interaction with various enzymes and receptors implicated in disease.

Future research should systematically screen the compound and its newly synthesized analogues against a diverse panel of biological targets. Promising areas for exploration include:

Kinase Inhibition: Many pyridazine-containing molecules act as kinase inhibitors. acs.org Targets such as c-Jun N-terminal kinase (JNK1), anaplastic lymphoma kinase (ALK), and cyclin-dependent kinases (CDKs) are relevant starting points for investigation. acs.orgmdpi.com

Metabolic Enzyme Modulation: The glutaminase (B10826351) 1 (GLS1) inhibitor Telaglenastat features a pyridazine core, highlighting the potential for this scaffold to target aberrant tumor metabolism. acs.orgnih.gov

Epigenetic Targets: Pyridazine derivatives have been developed as inhibitors of bromodomain containing proteins (BRDs), which are key regulators of gene expression. nih.gov

Other Therapeutic Areas: Beyond oncology, pyridazine derivatives have shown potential as anti-inflammatory, antihypertensive, antimicrobial, and neuroprotective agents. researchgate.netacs.org Screening against targets in these areas, such as cyclooxygenase (COX) enzymes or receptors involved in cardiovascular regulation, could reveal new therapeutic applications. rsc.org

Integration of Advanced Computational Methodologies in Compound Design

To streamline the drug discovery process and rationalize the design of new analogues, the integration of advanced computational methodologies is crucial. In silico studies can predict the properties and potential biological activity of novel compounds before their synthesis, saving significant time and resources. rsc.orgnih.gov

Key computational approaches to be employed include:

Molecular Docking: Docking studies can predict the binding modes and affinities of this compound analogues within the active sites of various biological targets. This can guide the selection of the most promising candidates for synthesis and biological evaluation. rsc.org

Pharmacophore Modeling: Based on the structures of known active compounds for a particular target, a pharmacophore model can be generated to guide the design of new pyridazine derivatives with the desired spatial arrangement of chemical features.

ADME/Tox Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of designed analogues. rsc.org This helps in prioritizing compounds with favorable drug-like properties for further development.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic properties, reactivity, and antioxidative potential of pyridazine derivatives, providing deeper insights into their mechanism of action. researchgate.net

Development of Pyridazine-Based Probes for Chemical Biology Studies

Chemical probes are essential tools for studying biological processes and validating drug targets. The pyridazine scaffold, with its versatile chemistry and favorable photophysical properties, is an attractive core for the development of such probes. rsc.orgrsc.org

Future research could focus on transforming this compound into functional probes by:

Introducing Reporter Tags: The core structure can be functionalized with fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels. This would allow for the visualization of the compound's subcellular localization, the identification of its binding partners through pull-down assays, and the covalent labeling of its biological target.

Developing Bio-orthogonal Probes: Analogues can be designed with "click chemistry" handles, such as alkynes or azides. This would enable their use in bio-orthogonal ligation reactions for in vivo imaging and target identification. The formation of a pyridazine ring is a known outcome of certain bio-orthogonal click reactions, such as those between tetrazines and norbornenes. rsc.org

Creating Fluorescent Sensors: The inherent fluorescence of some pyridazine systems can be exploited. rsc.orgrsc.org By designing analogues whose fluorescence properties change upon binding to a specific ion, molecule, or protein, novel sensors for chemical biology applications could be developed.

Applications in Material Science and Other Non-Biological Fields

The utility of the pyridazine heterocycle extends beyond biology into the realm of material science. rsc.org The unique electronic properties of the pyridazine ring, stemming from its nitrogen atoms, make it a valuable building block for functional organic materials. rsc.org

Potential non-biological applications for this compound and its derivatives include:

Organic Electronics: Pyridazine-based compounds have been investigated for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic devices (OPVs). rsc.orgrsc.org The electron-deficient nature of the pyridazine ring can be advantageous for creating n-type or ambipolar semiconductor materials. The specific structure of this compound, with its potential for intermolecular interactions, could be explored for the rational design of materials with tailored charge transport properties.

Energetic Materials: The high nitrogen content and density of some functionalized pyridazine scaffolds make them candidates for the development of new energetic materials. researchgate.net Research in this area would involve the synthesis of highly nitrated or N-oxidized derivatives and the characterization of their thermal stability and energetic performance. researchgate.net

Coordination Chemistry and Catalysis: The adjacent nitrogen atoms in the pyridazine ring can act as a chelating ligand for metal ions. rsc.org This property can be exploited to create novel coordination complexes with interesting catalytic, magnetic, or photophysical properties.

Q & A

Basic: What synthetic methodologies are most effective for synthesizing 6-Methyl-5-(3-pyridyl)pyridazin-3-amine, and how can reaction conditions be optimized?

Answer:

The synthesis of pyridazine derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 6-chloro-N-methylpyridazin-3-amine is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with methylamine under controlled temperature (60–80°C) and solvent conditions (e.g., ethanol or DMF) . Adapting this approach for this compound would require:

- Precursor selection : Use 5-substituted pyridazine intermediates with a methyl group at position 6 and a halogen at position 5 for coupling with 3-pyridyl boronic acids via Suzuki-Miyaura cross-coupling .

- Optimization parameters :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for cross-coupling efficiency.

- Solvent : Tetrahydrofuran (THF) or toluene for improved solubility.

- Temperature : 80–100°C to balance reaction rate and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for high purity.

Table 1: Example reaction conditions for pyridazine derivatives

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Halogenation | NCS in DCM, 0°C | 75 | 95 | |

| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 62 | 90 |

Advanced: How does the 3-pyridyl substituent influence the electronic and steric properties of the pyridazine core, and what implications does this have for biological target interactions?

Answer:

The 3-pyridyl group introduces both electronic and steric effects:

- Electronic effects : The nitrogen in the pyridyl ring enhances electron-withdrawing character, polarizing the pyridazine core and increasing electrophilicity at positions 3 and 6. This may facilitate interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites .

- Steric effects : The 3-pyridyl group’s orientation (meta-substitution) creates a planar geometry, reducing steric hindrance compared to 4-pyridyl analogs. Computational studies (DFT-D3) show that 3-pyridyl derivatives exhibit lower interaction energies (ΔE ≈ 1 kJ/mol) with model enzyme pockets compared to 4-pyridyl analogs, which may explain reduced bioactivity in some assays .

- Biological implications : In nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, 3-pyridyl derivatives show weaker binding (IC₅₀ > 1 µM) compared to 4-pyridyl analogs (IC₅₀ ≈ 0.1 µM) due to suboptimal hydrogen bonding with Arg-311 .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization of this compound?

Answer:

- NMR spectroscopy :

- X-ray crystallography : Use the WinGX suite for single-crystal analysis. For example, pyridazine derivatives often crystallize in monoclinic systems (space group P2₁/c) with Z = 4, enabling precise determination of bond angles and dihedral distortions .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated for C₁₀H₁₀N₄: 186.0902 g/mol).

Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives with varying substituents?

Answer:

Discrepancies often arise from differences in assay conditions or substituent effects. A systematic approach includes:

Structure-Activity Relationship (SAR) studies : Compare analogs with incremental substituent changes. For example, replacing 3-pyridyl with 4-pyridyl in NAMPT inhibitors increases potency by 10-fold .

Computational validation : Perform QM/MM simulations to model ligand-enzyme interactions. For instance, 3-pyridyl derivatives may exhibit weaker π-π stacking with Phe-193 compared to 4-pyridyl analogs .

Assay standardization : Control variables like pH (7.4 for physiological relevance), temperature (37°C), and co-solvents (≤1% DMSO).

Table 2: Example SAR data for pyridazine derivatives

| Substituent | Target Enzyme | IC₅₀ (µM) | Key Interaction | Reference |

|---|---|---|---|---|

| 3-Pyridyl | NAMPT | 1.2 | Weak H-bond with Arg-311 | |

| 4-Pyridyl | NAMPT | 0.1 | Strong H-bond with Arg-311 | |

| 2-Fluorophenyl | COX-2 | 0.05 | Halogen bond with Tyr-385 |

Advanced: What computational strategies are effective for predicting the binding mode of this compound with novel biological targets?

Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Glide with homology models of targets (e.g., kinases or GPCRs). The 3-pyridyl group’s orientation favors interactions with polar residues (e.g., Asp or Glu).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Pyridazine derivatives often show RMSD < 2 Å after equilibration .

- Free-energy calculations : Apply MM-PBSA or umbrella sampling to quantify binding affinities. For example, ΔG values for 3-pyridyl derivatives are typically 2–3 kcal/mol less favorable than 4-pyridyl analogs .

Basic: How can researchers mitigate challenges in purifying this compound due to its polarity?

Answer:

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-resolution separation.

- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) to exploit solubility differences.

- Derivatization : Temporarily protect the amine group with Boc anhydride to reduce polarity during purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.